5-(2-Ethylphenoxy)-2-nitrobenzoic acid
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Overview
Description
5-(2-Ethylphenoxy)-2-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and an ethylphenoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylphenoxy)-2-nitrobenzoic acid typically involves the following steps:
Nitration: The introduction of the nitro group into the benzoic acid ring is achieved through nitration. This process involves treating benzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Etherification: The ethylphenoxy group is introduced via an etherification reaction. This involves reacting the nitrated benzoic acid with 2-ethylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylphenoxy)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 5-(2-Ethylphenoxy)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Ethylphenoxy)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethylphenoxy)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ethylphenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Ethylphenoxy)-2-furoic acid: Similar structure but with a furoic acid core instead of a benzoic acid core.
2-(2-Ethylphenoxy)benzoic acid: Similar structure but without the nitro group.
Uniqueness
5-(2-Ethylphenoxy)-2-nitrobenzoic acid is unique due to the presence of both the nitro and ethylphenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13NO5 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
5-(2-ethylphenoxy)-2-nitrobenzoic acid |
InChI |
InChI=1S/C15H13NO5/c1-2-10-5-3-4-6-14(10)21-11-7-8-13(16(19)20)12(9-11)15(17)18/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
LPSXKXKJESIUDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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